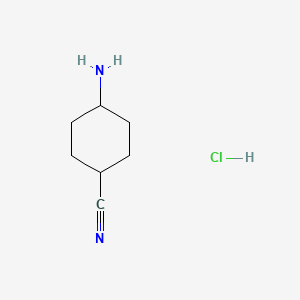

4-Aminocyclohexanecarbonitrile hydrochloride

Description

The exact mass of the compound this compound is 160.0767261 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-aminocyclohexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLVSLNZSMIPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-08-2, 873537-33-8, 1387445-51-3 | |

| Record name | Cyclohexanecarbonitrile, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-aminocyclohexane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminocyclohexanecarbonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the 4-Aminocyclohexanecarbonitrile Scaffold

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, the 4-aminocyclohexanecarbonitrile scaffold has emerged as a privileged structure, particularly in the design of targeted therapies. Its rigid, three-dimensional cyclohexane core, combined with the versatile reactivity of the amino and nitrile functionalities, offers a unique platform for constructing complex molecules with precise spatial arrangements. This guide provides a comprehensive technical overview of 4-aminocyclohexanecarbonitrile hydrochloride, from its fundamental properties and synthesis to its analytical characterization and pivotal role in the development of next-generation pharmaceuticals, such as Janus kinase (JAK) inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support the effective utilization of this versatile chemical entity.

Part 1: Physicochemical Properties and Isomeric Considerations

This compound is a crystalline solid that exists as a mixture of cis and trans stereoisomers. The spatial orientation of the amino and nitrile groups relative to the cyclohexane ring significantly influences the molecule's physical properties and, more importantly, its biological activity when incorporated into a larger drug molecule.

Table 1: Key Physicochemical Properties and CAS Numbers

| Property | Value | Isomer Information |

| Molecular Formula | C₇H₁₃ClN₂ | Applies to all isomers |

| Molecular Weight | 160.65 g/mol | Applies to all isomers |

| Appearance | White to off-white solid | General observation |

| CAS Number (Mixture) | 1303968-08-2[1] | Refers to the mixed or unspecified isomers |

| CAS Number (trans) | 873537-33-8[] | Specifically for the trans-isomer |

| CAS Number (cis) | 1387445-51-3 | Specifically for the cis-isomer |

The distinction between the cis and trans isomers is critical. In the thermodynamically more stable chair conformation of the cyclohexane ring, the substituents can be either axial or equatorial. This orientation dictates the overall shape of the molecule and its ability to interact with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and in certain reaction conditions.

Part 2: Synthesis and Stereoselective Control

The synthesis of this compound can be approached through several strategic routes, with the primary challenge often being the control of stereochemistry to selectively obtain the desired cis or trans isomer.

Catalytic Hydrogenation of 4-Aminobenzonitrile

A common and scalable approach involves the catalytic hydrogenation of 4-aminobenzonitrile. This method leverages a readily available aromatic precursor and reduces the benzene ring to a cyclohexane ring.

Workflow for Catalytic Hydrogenation

Caption: Catalytic hydrogenation of 4-aminobenzonitrile to yield a mixture of cis and trans isomers of 4-aminocyclohexanecarbonitrile, followed by salt formation.

The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the ratio of cis to trans isomers. For instance, ruthenium-based catalysts have been reported to favor the formation of the trans isomer in the hydrogenation of related p-aminobenzoic acid derivatives.

Stereoselective Reduction of 4-Oxocyclohexanecarbonitrile

To achieve greater stereochemical control, a common strategy is the reduction of a ketone precursor, 4-oxocyclohexanecarbonitrile. The stereochemical outcome of the reduction of the ketone to an amine is highly dependent on the reducing agent and the reaction pathway.

Protocol for Stereoselective Reduction:

-

Oxime Formation: 4-Oxocyclohexanecarbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

-

Stereoselective Reduction: The oxime is then reduced to the amine. The choice of reducing agent is critical for stereoselectivity.

-

For the trans-isomer: Reduction with sodium borohydride (NaBH₄) often favors the formation of the trans product due to the steric hindrance of the axial approach of the hydride.

-

For the cis-isomer: Bulky reducing agents, such as L-Selectride®, tend to approach from the less hindered equatorial face, leading to a higher proportion of the cis-isomer.

-

Purification and Isomer Separation

The separation of the cis and trans isomers is a crucial step to obtain the desired stereochemically pure compound.

-

Fractional Crystallization: This classical technique exploits the differences in solubility between the cis and trans isomers in a particular solvent system. By carefully selecting the solvent and controlling the temperature, one isomer can be selectively crystallized out of the solution.

-

Chromatography: For more challenging separations or for obtaining very high isomeric purity, preparative high-performance liquid chromatography (HPLC) is often employed. Chiral stationary phases can also be utilized for the separation of enantiomers if a chiral center is introduced in a derivative.

Part 3: Analytical Characterization

The unambiguous identification and purity assessment of this compound and its isomers rely on a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers. The key differentiating features are the chemical shifts and coupling constants of the protons attached to the C1 (bearing the nitrile) and C4 (bearing the amino group) carbons.

Table 2: Comparative ¹H NMR Spectral Data for Cis and Trans Isomers (Analogous Compounds)

| Proton | cis-Isomer (Characteristic) | trans-Isomer (Characteristic) | Rationale for Distinction |

| H-1 (CH-CN) | Broader multiplet, often at a slightly different chemical shift | Sharper multiplet | The axial vs. equatorial position of the proton leads to different coupling patterns and chemical environments. |

| H-4 (CH-NH₃⁺) | Broader multiplet | Sharper multiplet | Similar to H-1, the stereochemistry dictates the proton's environment and its interaction with neighboring protons. |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The key is the relative difference and the multiplicity of the signals. Specific ¹H NMR spectral data for the cis and trans isomers of related compounds like 4-aminocyclohexanecarboxylic acid and 4-aminocyclohexanol hydrochloride can be found in the literature, providing a strong basis for the interpretation of the spectra of this compound.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity and the isomeric ratio of this compound.

Protocol for HPLC Analysis:

-

Column: A C18 reversed-phase column is typically suitable for the separation of the isomers.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.

-

Derivatization: For enhanced sensitivity and potential for chiral separation, pre-column derivatization with reagents like Marfey's reagent can be employed.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to gain structural information through fragmentation patterns.

Workflow for HPLC-MS Analysis

Caption: A typical workflow for the analysis of this compound using HPLC coupled with mass spectrometry.

In electrospray ionization (ESI) mass spectrometry, the molecular ion ([M+H]⁺) would be expected at m/z 125.1. The fragmentation pattern in MS/MS would likely involve the loss of the amino group or cleavage of the cyclohexane ring. The fragmentation of amines often involves alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom.

Part 4: Applications in Drug Development

The 4-aminocyclohexanecarbonitrile scaffold is a valuable building block in the synthesis of a variety of biologically active molecules. Its rigid cyclohexane core serves as a three-dimensional scaffold to orient functional groups in a precise manner for optimal interaction with a biological target.

Janus Kinase (JAK) Inhibitors

A prominent application of 4-aminocyclohexanecarbonitrile derivatives is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases and cancers.

Several patents disclose the use of 4-aminocyclohexanecarbonitrile derivatives as key intermediates in the preparation of potent and selective JAK inhibitors. For instance, derivatives of this scaffold are used in the synthesis of compounds targeting JAK1 and/or JAK2 for the treatment of inflammatory conditions.

The trans-isomer of related aminocyclohexane derivatives has been specifically mentioned in the synthesis of the JAK inhibitor Oclacitinib , which is approved for veterinary use to treat allergic dermatitis in dogs.[7][8] The cyclohexane ring in these inhibitors often serves as a central scaffold to which other key pharmacophoric elements are attached, and the stereochemistry of the substituents on the ring is crucial for their biological activity.

Other Therapeutic Areas

The versatility of the 4-aminocyclohexanecarbonitrile scaffold extends to other areas of drug discovery. The amino group can be readily functionalized to introduce a wide range of substituents, while the nitrile group can serve as a handle for further chemical transformations or as a key interacting group with a target protein. Its derivatives have been explored for their potential as analgesics and in other central nervous system applications.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties of this compound have not been extensively studied. It should be handled with the care afforded to a potentially hazardous substance.

Conclusion

This compound is a strategically important building block in modern drug discovery, offering a unique combination of a rigid scaffold and versatile functional groups. A thorough understanding of its isomeric forms, stereoselective synthesis, and appropriate analytical characterization is essential for its effective application. Its demonstrated utility in the development of targeted therapies, particularly JAK inhibitors, underscores its value to medicinal chemists and drug development professionals. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the importance of well-characterized and stereochemically pure building blocks like this compound will undoubtedly increase.

References

- Google Patents. US11059823B2 - Small molecule inhibitors of the JAK family of kinases.

- Google Patents. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

European Patent Office. JAK INHIBITOR COMPOUND AND USE THEREOF - European Patent Office - EP 4186908 A1 - EPO. Available from: [Link]

-

MDPI. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Available from: [Link]

- Google Patents. CN107365312B - A new method for preparing Oclacitinib.

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

Protocols.io. Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

MSU chemistry. Mass Spectrometry. Available from: [Link]

-

ResearchGate. High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. Available from: [Link]

-

PubChem. Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride. Available from: [Link]

- Google Patents. CN107365312A - A kind of new method for preparing Oclacitinib.

-

EPA. Analytical Method for Aminocyclopyrachlor Methyl. Available from: [Link]

-

ResearchGate. Scaffold Hopping in Medicinal Chemistry. Available from: [Link]

-

YouTube. Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds/ Mass Spectrometry. Available from: [Link]

- Google Patents. US20220098206A1 - Solid state forms of oclacitinib maleate.

-

The DAN Lab - University of Wisconsin–Madison. LCMS Protocols. Available from: [Link]

-

ResearchGate. Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine.. Available from: [Link]

-

The Chemical Educator. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. Available from: [Link]

-

NIH. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. oclacitinib | Ligand page. Available from: [Link]

-

PMC - NIH. Oxazolidinones as versatile scaffolds in medicinal chemistry. Available from: [Link]

-

LabRulez LCMS. LC-MS Resource Guide. Available from: [Link]

-

PubMed. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄. Available from: [Link]

- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available from: [Link]

-

ResearchGate. (PDF) Reduction using NaBH4. Available from: [Link]

-

ResearchGate. Evaluation of Fe catalysts Hydrogenation of 4-chlorobenzonitrile..... Available from: [Link]

-

RSC Publishing. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Available from: [Link]

-

PMC - NIH. Fragment-to-Lead Medicinal Chemistry Publications in 2020. Available from: [Link]

-

RSC Publishing. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Available from: [Link]

Sources

- 1. WO2019239387A1 - Small molecule inhibitors of the jak family of kinases - Google Patents [patents.google.com]

- 3. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR [m.chemicalbook.com]

- 4. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]

- 5. cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR [m.chemicalbook.com]

- 6. cis-4-Aminocyclohexanol hydrochloride(56239-26-0) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. oclacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

4-Aminocyclohexanecarbonitrile hydrochloride molecular weight

An In-Depth Technical Guide to 4-Aminocyclohexanecarbonitrile Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application as a molecular building block.

Core Molecular Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a cyclohexane scaffold, which imparts conformational rigidity, an amine group that serves as a key reactive handle, and a nitrile moiety that offers diverse synthetic possibilities. A critical and often overlooked aspect is its stereochemistry. The relationship between the amine and nitrile groups on the cyclohexane ring can be either cis or trans, leading to distinct isomers with potentially different physical properties and biological activities in downstream applications. The trans isomer is frequently cited and utilized.

The hydrochloride salt form is standard for this compound, enhancing its stability and improving its handling characteristics, particularly its solubility in polar solvents, by protonating the basic amino group.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃ClN₂ | [][2] |

| Molecular Weight | 160.65 g/mol | [] |

| 160.64 g/mol | [2] | |

| CAS Number (trans) | 873537-33-8 | [] |

| CAS Number (racemic) | 873537-33-8 | [2] |

| CAS Number (unspecified) | 1303968-08-2 | [3][4] |

| Synonyms | (1r,4r)-4-aminocyclohexane-1-carbonitrile HCl; trans-4-Aminocyclohexanecarbonitrile HCl | [] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is a multi-step process that requires careful control to ensure high purity and yield. A common and logical approach is a modified Strecker synthesis, which builds the molecule from a ketone precursor.

Proposed Synthetic Workflow

The rationale behind this workflow is to introduce the key functional groups sequentially while protecting reactive sites to prevent unwanted side reactions.

Caption: Proposed synthetic workflow for 4-Aminocyclohexanecarbonitrile HCl.

Step-by-Step Protocol and Rationale

Step 1: Protection of the Amine

-

Protocol: Start with 4-aminocyclohexanone hydrochloride. Dissolve it in a suitable solvent like dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine or N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine. Then, add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.

-

Causality: The Boc-protection step is critical. An unprotected amine is nucleophilic and would react with the cyanating agent in the next step, leading to significant side products. The Boc group is an excellent choice as it is stable to the conditions of the subsequent step and can be removed cleanly under acidic conditions.

Step 2: Introduction of the Nitrile Group

-

Protocol: To the solution of the Boc-protected ketone, add a source of cyanide. Trimethylsilyl cyanide (TMSCN) is often preferred over KCN or NaCN due to its better solubility in organic solvents and milder reaction conditions, often catalyzed by a Lewis acid like zinc iodide (ZnI₂).

-

Causality: TMSCN reacts with the ketone to form a silylated cyanohydrin. This intermediate is more stable than the corresponding cyanohydrin from KCN/HCN and minimizes the handling of highly toxic hydrogen cyanide gas. The choice of catalyst can influence the stereochemical outcome, favoring the formation of the thermodynamically more stable trans product where the bulky cyano group is equatorial.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Protocol: Once the cyanation is complete, the crude product is subjected to acidic conditions. A solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether is added. This single step cleaves the Boc protecting group and simultaneously protonates the newly revealed amine, causing the desired hydrochloride salt to precipitate.

-

Causality: The use of anhydrous acid is paramount to prevent the hydrolysis of the nitrile group to a carboxylic acid. The precipitation of the product directly from the reaction mixture serves as an initial purification step, separating it from non-basic impurities.

Purification: The precipitated solid is collected by filtration and can be further purified by recrystallization. The choice of solvent is key; a system like isopropanol/ether or ethanol/water can be effective. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and structure of this compound requires a multi-technique approach. This workflow ensures the material meets the stringent quality standards for drug discovery.

Caption: A logical workflow for the analytical validation of the final compound.

Identity and Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see a complex multiplet region for the cyclohexane ring protons. The proton alpha to the nitrile group (H-C-CN) will be shifted downfield. The protons adjacent to the amine group (H-C-N) will also be downfield. The broad singlet for the ammonium protons (-NH₃⁺) is also a key diagnostic peak.

-

¹³C NMR: Key signals include the quaternary carbon of the nitrile group (~120 ppm), the carbon attached to the amine (~50-60 ppm), and the aliphatic carbons of the cyclohexane ring. Spectral data is available from chemical suppliers for comparison.[5]

-

-

Mass Spectrometry (MS): Using Electrospray Ionization (ESI), one would expect to observe the molecular ion for the free base (C₇H₁₂N₂) at an m/z corresponding to [M+H]⁺ (125.10).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the C≡N stretch. A broad, strong absorption in the 2500-3000 cm⁻¹ range is indicative of the ammonium N-H stretch.

Purity Assessment Protocol

Purity is not a suggestion; it is a prerequisite for reproducible research. A robust chromatographic method is essential.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound and identify any process-related impurities.

-

Methodology:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[6]

-

Mobile Phase: Due to the polar and basic nature of the analyte, a simple isocratic mobile phase of Acetonitrile and Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) is recommended. A typical starting point could be 20:80 ACN:Water. The acid modifier ensures good peak shape by suppressing the interaction of the protonated amine with residual silanols on the silica support.

-

Detection: UV detection at a low wavelength, such as 205-210 nm, is appropriate as the molecule lacks a strong chromophore.[6]

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines to ensure it is fit for purpose.

-

-

Applications in Medicinal Chemistry and Drug Development

This compound is not an end product but a versatile starting point. Its value lies in the orthogonal reactivity of its two functional groups. It is noted as a key intermediate in the synthesis of novel insecticidal agents and other bioactive molecules.[7][8]

-

The Amine Handle: The primary amine is a potent nucleophile, making it an ideal site for building molecular complexity. It readily participates in:

-

Amide bond formation: Coupling with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals.

-

Reductive amination: Reacting with aldehydes or ketones to form new C-N bonds.

-

Sulfonamide formation: Reacting with sulfonyl chlorides.

-

-

The Nitrile Handle: The nitrile group is a versatile functional group that can be transformed into other key moieties:

-

Hydrolysis: Can be converted to a primary amide or a carboxylic acid under acidic or basic conditions.

-

Reduction: Can be reduced to a primary amine, yielding a 1,4-diaminocyclohexane derivative.

-

Caption: Synthetic utility of 4-Aminocyclohexanecarbonitrile's functional groups.

This dual functionality allows for the rapid generation of diverse chemical libraries. The rigid cyclohexane core provides a well-defined three-dimensional structure, which is highly desirable for optimizing interactions with biological targets.

Handling and Storage

-

Safety: As with all chemicals, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area.

-

Storage: this compound is an amine salt and is hygroscopic. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.

References

-

PubChem. (n.d.). Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

Sources

- 2. Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | C7H13ClN2 | CID 53407876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1303968-08-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1303968-08-2 [amp.chemicalbook.com]

- 5. This compound(1303968-08-2) 13C NMR [m.chemicalbook.com]

- 6. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Synthesis of 4-Aminocyclohexanecarbonitrile Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocyclohexanecarbonitrile hydrochloride is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its rigid cyclohexyl scaffold and versatile functional groups—a primary amine and a nitrile—offer a unique three-dimensional structure that is instrumental in designing molecules with specific pharmacological profiles. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical considerations for stereochemical control. The two predominant and industrially relevant strategies, Catalytic Reductive Amination and the Strecker Synthesis, both commencing from 4-oxocyclohexanecarbonitrile, are discussed in detail to equip researchers with the knowledge to effectively synthesize and utilize this important intermediate.

Introduction: The Strategic Importance of 4-Aminocyclohexanecarbonitrile

The cyclohexane ring is a privileged scaffold in drug discovery, providing a non-aromatic, conformationally restricted core that allows for the precise spatial arrangement of pharmacophoric elements. The 1,4-disubstituted pattern of 4-aminocyclohexanecarbonitrile, in particular, allows for the exploration of both cis and trans geometries, leading to diastereomeric drug candidates with potentially distinct biological activities and pharmacokinetic properties. The primary amine serves as a handle for a wide array of chemical modifications, including amide bond formation, alkylation, and arylation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. Consequently, a robust and well-understood synthetic methodology is paramount for its effective application in drug development pipelines.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound predominantly starts from the readily available precursor, 4-oxocyclohexanecarbonitrile (also known as 4-cyanocyclohexanone). Two primary synthetic methodologies are employed: Catalytic Reductive Amination and the Strecker Synthesis. The choice between these routes often depends on factors such as desired stereochemical outcome, available equipment, and safety considerations related to the handling of reagents.

Catalytic Reductive Amination

Catalytic reductive amination is a highly efficient and atom-economical method for the formation of amines from carbonyl compounds. In the context of 4-aminocyclohexanecarbonitrile synthesis, this process involves the reaction of 4-oxocyclohexanecarbonitrile with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst.

Mechanism:

The reaction proceeds through a two-step sequence within a single pot:

-

Imine Formation: The carbonyl group of 4-oxocyclohexanecarbonitrile reacts with ammonia to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine, 4-iminocyclohexanecarbonitrile. This is a reversible equilibrium reaction.

-

Reduction: The imine intermediate is then catalytically hydrogenated to yield 4-aminocyclohexanecarbonitrile. The catalyst, typically a noble metal such as palladium, platinum, or rhodium on a carbon support, facilitates the addition of hydrogen across the C=N double bond.

Figure 1: General workflow for the Catalytic Reductive Amination of 4-oxocyclohexanecarbonitrile.

Causality Behind Experimental Choices:

-

Catalyst: The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is critical and influences both the reaction rate and the stereochemical outcome. Rhodium-based catalysts have been shown to be highly efficient for the reductive amination of cyclohexanones.[1]

-

Solvent: Protic solvents like methanol or ethanol are commonly used as they can dissolve the reactants and are compatible with the hydrogenation conditions.

-

Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient concentration of the reducing agent. The temperature is optimized to achieve a reasonable reaction rate without promoting side reactions.

-

Ammonia Source: Anhydrous ammonia or a solution of ammonia in an alcohol is used as the nitrogen source. An excess of ammonia is often employed to drive the imine formation equilibrium forward.

Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids and their derivatives. In this case, it provides a route to an α-aminonitrile directly on the cyclohexane ring. The reaction involves treating 4-oxocyclohexanecarbonitrile with a source of ammonia and a cyanide salt.

Mechanism:

The Strecker synthesis also proceeds through a multi-step, one-pot process:

-

Imine Formation: Similar to reductive amination, the ketone first reacts with ammonia to form an imine.[2][3]

-

Cyanide Addition: A cyanide ion (from a salt like KCN or NaCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the α-aminonitrile product, 4-aminocyclohexanecarbonitrile.[2][3][4]

Figure 2: Core mechanism of the Strecker Synthesis starting from 4-oxocyclohexanecarbonitrile.

Causality Behind Experimental Choices:

-

Cyanide Source: Sodium cyanide or potassium cyanide are commonly used as they are inexpensive and readily available. The use of trimethylsilyl cyanide (TMSCN) can sometimes offer milder reaction conditions.

-

Ammonia Source: Ammonium chloride is often used in conjunction with a cyanide salt. The ammonium ion acts as a mild acid to protonate the carbonyl group, activating it for nucleophilic attack by ammonia.[2]

-

Solvent: The reaction is typically carried out in aqueous or alcoholic solutions to facilitate the dissolution of the inorganic salts.

-

pH Control: The pH of the reaction mixture can be crucial. Slightly acidic conditions favor imine formation, while the nucleophilicity of the cyanide ion is higher under more basic conditions. Careful control of pH is therefore necessary to balance these competing requirements.

Stereochemical Considerations: The Cis/Trans Isomerism

A critical aspect in the synthesis of 4-aminocyclohexanecarbonitrile is the control of the relative stereochemistry of the amino and cyano groups, leading to the formation of cis and trans diastereomers. The thermodynamic stability of the cyclohexane chair conformation generally favors the equatorial position for bulky substituents. In the case of 4-aminocyclohexanecarbonitrile, the trans isomer, where both the amino and cyano groups can potentially occupy equatorial positions, is often the thermodynamically more stable product.

However, the kinetic product of the reaction may differ. The stereochemical outcome is influenced by the direction of attack of the nucleophile (hydride in reductive amination, or cyanide in the Strecker synthesis) on the imine intermediate.

-

In Reductive Amination: The stereoselectivity can be influenced by the catalyst, solvent, and reaction conditions. Some catalytic systems may favor the formation of the cis isomer, while others may lead to a mixture of isomers.

-

In Strecker Synthesis: The Strecker reaction is often reversible under the reaction conditions. This allows for the isomerization of the initially formed kinetic product to the more thermodynamically stable isomer.[5] Therefore, prolonged reaction times or specific workup procedures can be used to enrich the desired isomer. Patent literature suggests that under certain Strecker conditions, the cis isomer can be the major product.[6][7]

The separation of the cis and trans isomers can be achieved by techniques such as fractional crystallization of the free base or its salts, or by chromatography.[8]

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. Researchers should perform their own optimization and safety assessments.

Protocol 1: Catalytic Reductive Amination

Objective: To synthesize 4-aminocyclohexanecarbonitrile as a mixture of cis and trans isomers via catalytic hydrogenation.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Oxocyclohexanecarbonitrile | 123.15 | 12.3 g | 0.1 |

| Methanol | 32.04 | 150 mL | - |

| Ammonia in Methanol (7N) | - | 50 mL | 0.35 |

| 5% Rhodium on Carbon (Rh/C) | - | 1.2 g | - |

| Hydrogen Gas | 2.02 | High Pressure | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (in ether) | 36.46 | As needed | - |

Procedure:

-

To a high-pressure hydrogenation vessel, add 4-oxocyclohexanecarbonitrile (12.3 g, 0.1 mol) and methanol (150 mL).

-

Carefully add the 5% Rh/C catalyst (1.2 g).

-

Seal the vessel and add the 7N solution of ammonia in methanol (50 mL, 0.35 mol).

-

Pressurize the vessel with hydrogen gas to 10 bar.

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Maintain the reaction under these conditions for 6-8 hours, monitoring the hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-aminocyclohexanecarbonitrile as an oil.

Protocol 2: Strecker Synthesis

Objective: To synthesize 4-aminocyclohexanecarbonitrile as a mixture of cis and trans isomers via the Strecker reaction.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Oxocyclohexanecarbonitrile | 123.15 | 12.3 g | 0.1 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |

| Sodium Cyanide (NaCN) | 49.01 | 5.9 g | 0.12 |

| Aqueous Ammonia (28%) | - | 25 mL | - |

| Water | 18.02 | 50 mL | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (6.4 g, 0.12 mol) and sodium cyanide (5.9 g, 0.12 mol) in water (50 mL).

-

Add aqueous ammonia (25 mL) to the solution.

-

Cool the mixture in an ice bath and add 4-oxocyclohexanecarbonitrile (12.3 g, 0.1 mol) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminocyclohexanecarbonitrile.

Formation of the Hydrochloride Salt

Objective: To convert the free base of 4-aminocyclohexanecarbonitrile to its hydrochloride salt for improved stability and handling.

Procedure:

-

Dissolve the crude 4-aminocyclohexanecarbonitrile in a minimal amount of diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

A white precipitate of this compound will form.

-

Stir the suspension in the cold for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation and Expected Outcomes

The yield and the cis:trans isomer ratio are highly dependent on the specific reaction conditions and require careful optimization.

| Synthesis Method | Key Parameters | Expected Yield (Crude) | Typical Cis:Trans Ratio |

| Catalytic Reductive Amination | 10 bar H₂, 80°C, Rh/C | 75-90% | Variable, often near 1:1 to 1:4 |

| Strecker Synthesis | Room Temp, 24h | 70-85% | Variable, can favor cis isomer |

Conclusion

The synthesis of this compound is a well-established process with two primary, robust methodologies: catalytic reductive amination and the Strecker synthesis. Both routes offer viable pathways from the common starting material, 4-oxocyclohexanecarbonitrile. The critical challenge and area for further development lie in the stereoselective synthesis of either the cis or trans isomer. A thorough understanding of the reaction mechanisms and the factors influencing the stereochemical outcome is essential for researchers aiming to utilize this versatile building block in the design and synthesis of novel therapeutic agents. The protocols provided herein serve as a foundation for the laboratory-scale preparation of this important intermediate, with the acknowledgment that further optimization is often necessary to achieve specific yield and purity targets.

References

- Munday, L. (1961). Amino-acids of the Cyclohexane Series. Part I. Journal of the Chemical Society, 4372-4379.

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55–72.

- Corcoran, P. (1975). Separation and purification of cis and trans isomers. U.S. Patent No. 3,880,925. Washington, DC: U.S.

- Barbaro, P., & Liguori, F. (2009). Reductive Amination of Aldehydes and Ketones. In Catalytic Reductive Amination (pp. 1-46). Springer, Berlin, Heidelberg.

- Sviatenko, O., Ríos-Lombardía, N., Sabín, J., Lavandera, I., Gotor-Fernández, V., & Höhne, M. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- Bayer AG. (2013). Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.

- Merck & Co., Inc. (1996). Reductive amination process. U.S. Patent No. 5,508,404. Washington, DC: U.S.

- Bayer CropScience AG. (2007). 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.

- Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Bayer AG. (2003). 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof.

Sources

- 1. US7230134B2 - Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions - Google Patents [patents.google.com]

- 2. US5508404A - Reductive amination process - Google Patents [patents.google.com]

- 3. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]

- 6. KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof - Google Patents [patents.google.com]

- 7. EP1309562B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof - Google Patents [patents.google.com]

- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility Profile of 4-Aminocyclohexanecarbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Aminocyclohexanecarbonitrile hydrochloride is a key chemical intermediate whose physicochemical properties are of paramount importance in synthetic chemistry and pharmaceutical development. A thorough understanding of its solubility is fundamental to its effective application, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. It delves into the underlying principles governing its solubility in various solvent systems and outlines a robust experimental framework for its empirical determination. This document is intended to serve as a practical resource for scientists, enabling them to generate accurate and reproducible solubility data, which is crucial for informed decision-making in research and development.

Introduction: The Critical Role of Solubility

In the realm of chemical and pharmaceutical sciences, solubility is a cornerstone property that dictates the utility and developability of a compound. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, its solubility characteristics are a critical determinant of its reactivity and ease of handling. In the context of drug development, poor solubility can lead to erratic and incomplete absorption, thereby compromising therapeutic efficacy. Therefore, a comprehensive solubility profile is not merely a data point but a vital component of a compound's overall developability assessment.

This guide will navigate the complexities of solubility, moving beyond a simple qualitative description to a quantitative and mechanistic understanding. We will explore the theoretical underpinnings of solubility, the practical methodologies for its determination, and the key factors that influence this critical property.

Physicochemical Properties of this compound

A foundational understanding of the molecule's structure and inherent properties is essential to predict and interpret its solubility behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Characteristics:

| Property | Value/Description | Source |

| Molecular Formula | C₇H₁₃ClN₂ | |

| Molecular Weight | 160.65 g/mol | |

| Appearance | White to off-white solid | |

| Functional Groups | Primary amine (as a hydrochloride salt), Nitrile, Cyclohexane ring | Inferred from structure |

| Ionization | As a hydrochloride salt of a primary amine, this compound is expected to be readily ionized in polar solvents, particularly water. The amine group will be protonated (R-NH₃⁺), which significantly influences its solubility.[1] | N/A |

The presence of the ionized amino group suggests a high affinity for polar protic solvents capable of solvating the charged species through ion-dipole interactions and hydrogen bonding. Conversely, the cyclohexane ring and the nitrile group introduce some nonpolar character, which may allow for limited solubility in less polar organic solvents.

Theoretical Framework of Solubility

The solubility of a compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For an ionic compound like this compound, the process of dissolution involves overcoming the lattice energy of the crystal and the solvation of the resulting ions by the solvent molecules.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility concepts:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure, when the system is at equilibrium.[2][3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

-

Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[5][6] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[7][8]

For rigorous characterization and in-depth understanding, this guide focuses on the determination of thermodynamic solubility .

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity: As an amine hydrochloride, the compound is polar and ionic. Therefore, it is expected to be more soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar solvents such as hexane and toluene.[9]

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[2] However, this relationship must be determined empirically.

-

pH of the Medium: For an ionizable compound like this compound, pH is a critical determinant of solubility. The protonated amine (R-NH₃⁺) is the more water-soluble species. As the pH of the solution increases and approaches the pKa of the amine, the equilibrium will shift towards the un-ionized, less soluble free base (R-NH₂), leading to a decrease in solubility.[10]

-

Common Ion Effect: The presence of a common ion (in this case, chloride ions) from another source in the solution can suppress the dissolution of the salt, leading to a decrease in solubility.

Experimental Determination of the Solubility Profile

A systematic experimental approach is necessary to generate a reliable solubility profile. The following section details a robust protocol based on the well-established shake-flask method.[4]

The Shake-Flask Method: A Step-by-Step Protocol

This method is considered the benchmark for determining thermodynamic solubility.[4]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound to a precisely known volume (e.g., 2 mL) of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is achieved. The required equilibration time should be determined in preliminary experiments by sampling at different time points until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Prepare accurate dilutions of the filtered supernatant with a suitable mobile phase.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method.

-

Analytical Quantification

A specific and sensitive analytical method is required for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice.

Example HPLC-UV Method Parameters (Hypothetical):

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | To be determined by UV-Vis spectral analysis of the compound (likely in the low UV range due to the lack of a strong chromophore). |

| Quantification | Based on a calibration curve prepared from standards of known concentrations. |

Method Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity to ensure the reliability of the solubility data.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Illustrative Solubility Profile of this compound at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| Water | 80.1 | Experimental Value | Calculated Value | e.g., Very Soluble |

| Methanol | 32.7 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Ethanol | 24.6 | Experimental Value | Calculated Value | e.g., Soluble |

| Isopropanol | 19.9 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value | e.g., Slightly Soluble |

| Dichloromethane | 8.9 | Experimental Value | Calculated Value | e.g., Very Slightly Soluble |

| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Practically Insoluble |

| Hexane | 1.9 | Experimental Value | Calculated Value | e.g., Practically Insoluble |

Note: This table is a template. The values need to be determined experimentally.

Interpretation: The results should be analyzed in the context of the solvent properties. A correlation between solubility and solvent polarity is expected. For pH-dependent studies, plotting solubility versus pH is highly informative and can help in determining the apparent pKa of the compound.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar compounds, it may cause skin and eye irritation. It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

References

-

ChemBK. (2024, April 9). 4-Amino-cyclohexanone HCl. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

-

PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

BioAssay Systems. Shake Flask Solubility Services. Retrieved from [Link]

-

NIH. Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

PubChem. 4-Aminocyclohexanone Hydrochloride. Retrieved from [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

-

PubChem. Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride. Retrieved from [Link]

-

ResearchGate. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

-

Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

-

Taylor & Francis. Analytical methods – Knowledge and References. Retrieved from [Link]

-

PubChem. cis-4-Aminocyclohexanecarbonitrile hydrochloride. Retrieved from [Link]

-

Chemsrc. 1-aminocyclohexanecarbonitrile. Retrieved from [Link]

-

NIH. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

RSC Publishing. Analytical Methods. Retrieved from [Link]

-

NIH. Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Organic Syntheses Procedure. Methylamine Hydrochloride. Retrieved from [Link]

-

NIH. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Retrieved from [Link]

-

ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

NCBI Bookshelf. Analytical methods and achievability. Retrieved from [Link]

-

ResearchGate. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved from [Link]

-

NIH. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. TEMPERATURE EFFECT ON THE ENCAPSULATION OF THE DRUG TETRACAINE HYDROCHLORIDE IN DIFFERENT CYCLODEXTRINS. Retrieved from [Link]

Sources

- 1. 1303968-08-2|this compound|BLD Pharm [bldpharm.com]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1303968-08-2 [amp.chemicalbook.com]

- 4. who.int [who.int]

- 5. chembk.com [chembk.com]

- 6. toku-e.com [toku-e.com]

- 7. This compound(1303968-08-2) 13C NMR [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 30134-98-6|(cis-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]

4-Aminocyclohexanecarbonitrile hydrochloride stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 4-Aminocyclohexanecarbonitrile Hydrochloride

Abstract

This compound is a pivotal chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The chemical integrity of this building block is of paramount importance, as the presence of impurities or degradants can have profound implications for the safety, efficacy, and regulatory compliance of the final drug product. This technical guide provides a comprehensive, scientifically-grounded examination of the stability profile of this compound. We will dissect the primary degradation pathways, including hydrolysis, oxidation, and photodecomposition, and offer detailed, field-proven protocols for their assessment. Furthermore, this guide establishes optimal storage and handling procedures designed to preserve the compound's purity and performance over time. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to uphold the highest standards of quality control in their synthetic and developmental workflows.

Introduction: The Role and Significance of this compound

This compound is a bifunctional organic molecule featuring a primary amine and a nitrile group on a cyclohexane scaffold. Its hydrochloride salt form is typically preferred in laboratory and industrial settings to enhance its stability and ease of handling compared to the free base, which is more susceptible to atmospheric degradation.[1][2] The unique stereochemistry and reactive functional groups of this compound make it a versatile precursor for complex molecular architectures found in modern therapeutics.

The journey from a starting material to a final API is a multi-step process where the purity of each intermediate is critical. The stability of this compound is not a static property but a dynamic interplay of its inherent chemical nature and its environment. Understanding its susceptibility to degradation is a cornerstone of robust process development and risk management in the pharmaceutical industry.[3][4]

Chemical Stability Profile and Degradation Pathways

The chemical stability of this compound is primarily dictated by the reactivity of its amine and nitrile functional groups. Forced degradation studies are essential to elucidate potential degradation pathways and to develop stability-indicating analytical methods.[5]

Hydrolytic Degradation

The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, which can proceed through an amide intermediate to the corresponding carboxylic acid. The amine group's protonation state, which is pH-dependent, will influence the molecule's overall reactivity.

-

Mechanism: In the presence of water, particularly at non-neutral pH and elevated temperatures, the nitrile can be converted to 4-aminocyclohexanecarboxamide and subsequently to 4-aminocyclohexanecarboxylic acid.

-

Causality: This pathway is critical to investigate as aqueous conditions are common in many synthetic workups and purification steps. The formation of these polar impurities can complicate downstream processing and impact yield and purity.

Experimental Protocol: Forced Hydrolysis Study

-

Solution Preparation: Accurately weigh and dissolve this compound in three separate solutions: 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic) to a final concentration of approximately 1 mg/mL.

-

Incubation: Place sealed vials of each solution in a controlled temperature oven at 60°C. Protect the vials from light.

-

Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24, and 48 hours).

-

Sample Quenching: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Section 4) to quantify the parent compound and identify any emerging degradation products.

Oxidative Degradation

The primary amine group is a potential site for oxidation, which can lead to a variety of products, including imines, hydroxylamines, or further degradation products. This can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents.[6]

-

Mechanism: The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophilic oxygen species.

-

Causality: Oxidative stability is a key concern for long-term storage. The formation of colored or reactive oxidative impurities can be particularly problematic for API quality.

Experimental Protocol: Forced Oxidation Study

-

Solution Preparation: Dissolve the compound in a suitable solvent (e.g., a 50:50 acetonitrile:water mixture) to a concentration of 1 mg/mL.

-

Stress Application: Add a solution of 3% hydrogen peroxide to the sample solution.

-

Incubation: Store the solution at room temperature, protected from light, for up to 48 hours.

-

Time Points and Analysis: Monitor the reaction by analyzing aliquots at regular intervals (e.g., 0, 2, 8, 24 hours) via HPLC.

Photostability

While the core molecule lacks a strong chromophore for absorbing visible light, exposure to high-intensity UV light can provide sufficient energy to initiate degradation, especially in the presence of photosensitizers.

-

Causality: Photostability testing is a mandatory regulatory requirement to determine if the substance needs to be protected from light during manufacturing and storage.[7]

Experimental Protocol: Photostability Assessment (ICH Q1B)

-

Sample Preparation: Place both solid powder and a 1 mg/mL solution of the compound in chemically inert, transparent containers.

-

Control Sample: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.

-

Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC. A significant increase in degradation in the exposed sample compared to the control indicates photosensitivity.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, a multi-faceted approach to storage is required to ensure long-term integrity. The goal is to mitigate the risks of hydrolysis, oxidation, and thermal degradation.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Causality & Rationale |

|---|---|---|

| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of all potential chemical degradation reactions. While some datasheets may allow for room temperature, refrigerated storage provides a greater margin of safety for long-term stability.[8] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation pathways.[9] |

| Humidity | Store in a tightly sealed container with a desiccant. | The hydrochloride salt can be hygroscopic.[10] Preventing moisture absorption is critical to avoid hydrolysis and physical changes like clumping. |

| Light | Store in an amber glass vial or other light-opaque container. | Prevents potential photolytic degradation, ensuring the compound is protected even if inadvertently exposed to light. |

Caption: Logical flow diagram for a comprehensive stability program.

Conclusion

The chemical stability of this compound is a critical quality attribute that must be proactively managed. Its susceptibility to hydrolysis, oxidation, and potentially photodegradation necessitates rigorous controls during handling and storage. By implementing the scientifically-sound protocols and storage conditions detailed in this guide—specifically, refrigerated storage (2-8°C) under a dry, inert atmosphere and protected from light—researchers and drug development professionals can ensure the integrity of this vital intermediate. A thorough understanding and application of these principles are fundamental to the successful development of safe, effective, and high-quality pharmaceutical products.

References

-

Sigma-Aldrich Safety Data Sheet for TCO-amine HCl salt. Source: Sigma-Aldrich.

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. Source: News-Medical.Net.

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Source: Separation Science.

-

LabSolutions. TCO-Amine HCl salt Product Information. Source: LabSolutions.

-

BLD Pharm. This compound Product Information. Source: BLD Pharm.

-

TCI Chemicals. Safety Data Sheet for 4-Aminocyclohexanone Hydrochloride. Source: TCI Chemicals.

-

StabilityStudies.in. Analytical Techniques for Stability Testing: HPLC. Source: StabilityStudies.in.

-

PubMed. Biodegradation of organonitriles by adapted activated sludge consortium. Source: National Library of Medicine.

-

Thermo Fisher Scientific. Safety Data Sheet for TRANS-4-AMINOCYCLOHEXANOL HYDROCHLORIDE. Source: Thermo Fisher Scientific.

-

Fisher Scientific. Safety Data Sheet for trans-4-Aminocyclohexanol hydrochloride. Source: Fisher Scientific.

Sources

- 1. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 2. reddit.com [reddit.com]

- 3. news-medical.net [news-medical.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. labsolu.ca [labsolu.ca]

- 9. 1303968-08-2|this compound|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

Cis vs trans 4-Aminocyclohexanecarbonitrile hydrochloride isomers

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Aminocyclohexanecarbonitrile Hydrochloride

Authored by: A Senior Application Scientist

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For cyclic systems, the distinction between cis and trans isomers is not merely an academic exercise but a critical determinant of molecular geometry, which in turn dictates biological activity, pharmacokinetic properties, and safety profiles. This guide provides an in-depth technical examination of the cis and trans isomers of this compound, a key building block in medicinal chemistry. We will explore the foundational principles of their stereochemistry, thermodynamic stability, synthetic pathways, and, most critically, the definitive analytical techniques required for their unambiguous differentiation. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical framework for working with these important isomers.

Foundational Principles: Stereochemistry and Stability

The behavior of the cis and trans isomers of 4-aminocyclohexanecarbonitrile is rooted in the conformational dynamics of the cyclohexane ring. The lowest energy conformation for a cyclohexane ring is the "chair" form, which minimizes both angle strain and torsional strain. In a 1,4-disubstituted cyclohexane, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans).

This geometric difference has profound implications for the thermodynamic stability of the molecule. In the chair conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Equatorial positions are almost always more energetically favorable for non-hydrogen substituents to avoid steric repulsion with the other axial hydrogens on the same side of the ring. These repulsive interactions are known as 1,3-diaxial interactions.

-

Trans Isomer: The trans isomer is the more thermodynamically stable of the two.[1] Its stability arises from its ability to adopt a chair conformation where both the amino (-NH₂) and cyano (-CN) groups occupy the sterically favored equatorial positions. This diequatorial arrangement minimizes steric strain, resulting in a lower overall energy state.

-

Cis Isomer: In contrast, the cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position in any given chair conformation.[1] This arrangement inevitably introduces destabilizing 1,3-diaxial interactions, rendering the cis isomer less stable than the trans isomer.

The energy difference between the two is significant enough that, under equilibrating conditions (e.g., base catalysis), the cis isomer will convert to the more stable trans form.[2][3]

Figure 1: Thermodynamic stability relationship between cis and trans isomers.

Synthesis and Stereochemical Control

The synthesis of 4-aminocyclohexanecarbonitrile often results in a mixture of cis and trans isomers, with the ratio depending heavily on the chosen synthetic route and reaction conditions.

Common Synthetic Approaches:

-

Strecker Synthesis: A classical approach involves the reaction of 4-oxocyclohexanecarbonitrile with an ammonia source and a cyanide source. This method typically produces a mixture of isomers.

-